2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenoxyphenyl)acetamide: “Compound X” , is a synthetic organic compound with a complex structure. It combines an indole ring, an acetamide group, and a phenoxyphenyl moiety. The compound’s unique arrangement makes it intriguing for various scientific applications.
Preparation Methods
Synthetic Routes::
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Acetylation: The acetylamino group is introduced by acetylating the indole nitrogen.
Phenoxyphenyl Attachment: The phenoxyphenyl group is coupled to the indole ring using appropriate reagents.
Acetamide Formation: Finally, the acetamide group is added to complete the compound.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
Reagents: Acetyl chloride, phenoxyphenyl halides, and appropriate base (e.g., triethylamine).
Catalysts: Lewis acids or bases may be used in specific steps.
Industrial Production:: Large-scale production typically involves multistep synthesis, purification, and isolation. The compound’s stability and yield are critical factors.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the indole or phenoxyphenyl group may lead to different derivatives.
Substitution: Nucleophilic substitution reactions can modify the acetamide or phenoxyphenyl substituents.
Oxidizing Agents: KMnO₄, PCC, or DMSO.
Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd-C.
Substitution Reagents: Alkyl halides, amines, or phenols.
- Oxidation: Indole derivatives with additional functional groups.
- Reduction: Reduced indole or phenoxyphenyl derivatives.
- Substitution: Alkylated or arylated compounds.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated for potential anticancer, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with cellular targets.
Mechanism of Action
The exact mechanism remains under investigation. Potential molecular targets include enzymes, receptors, or signaling pathways. Further research is needed to elucidate its effects fully.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of indole, acetamide, and phenoxyphenyl moieties. Similar compounds include Compound Y and Compound Z, but their distinct features set Compound X apart.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-17(28)25-22-8-5-9-23-21(22)14-15-27(23)16-24(29)26-18-10-12-20(13-11-18)30-19-6-3-2-4-7-19/h2-15H,16H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
CSUBUROJIUFUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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